molecular formula C11H12FN3O B2413925 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline CAS No. 1260659-03-7

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline

Cat. No.: B2413925
CAS No.: 1260659-03-7
M. Wt: 221.235
InChI Key: GJDSLERQKPUVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a pyrazole ring, and a methoxy group attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylamine derivatives.

Scientific Research Applications

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazole ring play crucial roles in binding to these targets, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-((1-methyl-1H-pyrazol-3-yl)methoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

3-fluoro-4-[(1-methylpyrazol-3-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-15-5-4-9(14-15)7-16-11-3-2-8(13)6-10(11)12/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDSLERQKPUVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.